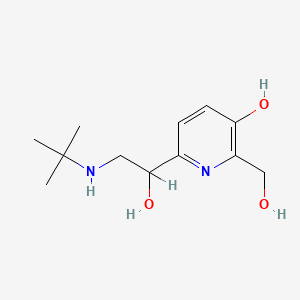
ネロシグアート
概要
説明
Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of Nelociguat include Cardiovascular Diseases .
Synthesis Analysis
Nelociguat has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .
Molecular Structure Analysis
The molecular formula of Nelociguat is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of Nelociguat is FTQHGWIXJSSWOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Nelociguat is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .
Physical And Chemical Properties Analysis
Nelociguat has a molecular weight of 408.39 . It is a solid substance . The storage temperature of Nelociguat is 4°C .
科学的研究の応用
心臓血管疾患
ネロシグアートは、可溶性グアニル酸シクラーゼ(sGC)刺激薬としての役割から、心臓血管疾患における治療の可能性が調査されてきました . この薬は、グアニル酸シクラーゼを標的にします。グアニル酸シクラーゼは、心臓血管系における重要な酵素であり、血圧や血管の緊張を調節するのに役立ちます。ネロシグアートはこの酵素を調節する能力があるため、慢性心不全や高血圧などの病気に有効である可能性があります。
勃起不全
臨床試験では、ネロシグアートが勃起不全の治療薬として評価されており、特にPDE5(ホスホジエステラーゼ5)阻害薬による標準治療に十分に反応しない患者に有効であることが示されています . この薬の作用機序は、sGCの刺激を伴うため、勃起反応を強化し、治療戦略の選択肢を提供する可能性があります。
肺高血圧
ネロシグアートは、両心室慢性心不全と肺高血圧を患っている患者における肺および全身血行動態への影響について研究されてきました . その薬理学的プロファイルは、血管機能を改善し、動脈圧を低下させることで、この複雑な状態の管理に対する新しいアプローチを提供する可能性があることを示唆しています。
腎臓保護
動物モデルにおいて、ネロシグアートは、高塩分高脂肪食を与えられた自然発症性高血圧脳卒中易発性ラットにおいて、尿量と心臓肥大を減少させ、生存率を改善する有望な結果を示しました . これは、高血圧に関連する腎臓の損傷を防ぐのに役立つ可能性のある腎臓保護効果を示唆しています。
血管の健康
ネロシグアートは、ラットの大動脈輪において血管拡張を誘発し、血管の健康を改善するのに役立つことを示唆しています . 血管拡張を促進することで、ネロシグアートは、血管収縮と硬直を特徴とする病状の改善に役立ち、血流全体を改善し、血管合併症のリスクを軽減する可能性があります。
神経保護
研究は限られていますが、ネロシグアートは、脳血管系およびVCI(血管性認知症)病態における血管および神経機能に保護効果を発揮する可能性があります . sGCの調節における役割は、血管成分を持つ神経変性疾患の治療法の開発に不可欠となる可能性があります。
薬物動態と代謝
ネロシグアートの活性代謝物の状態と、シトクロムP450(CYP)アイソフォームCYP1A1によるリオシグアートからの生成は、薬物動態と代謝の研究における興味深いテーマです . その代謝経路を理解することで、より効果的な投薬レジメンと薬物送達システムの開発に役立ちます。
トランスレーショナルメディシン
この薬は、トランスレーショナルメディシンのアプローチの一部であり、前臨床的物理化学的および薬物動態データと臨床データを使用して、心不全の患者における薬物動態を予測します . このアプローチにより、投与量と投与方法に関する情報を提供することで、ネロシグアートの臨床応用が加速されます。
作用機序
Target of Action
Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of Nelociguat is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .
Mode of Action
Nelociguat acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by Nelociguat is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .
Result of Action
The primary molecular effect of Nelociguat’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.
Action Environment
The action, efficacy, and stability of Nelociguat can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with Nelociguat, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of Nelociguat .
将来の方向性
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
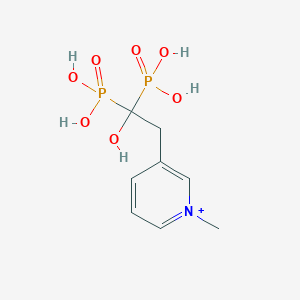
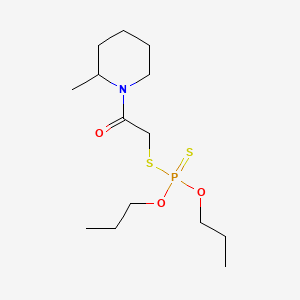

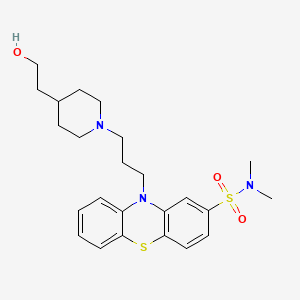
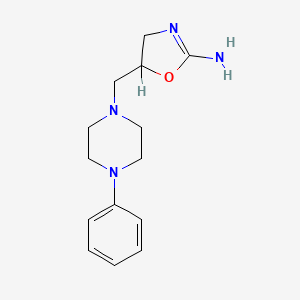
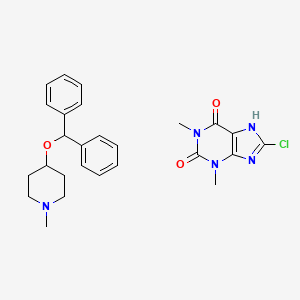
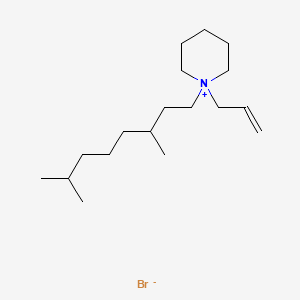

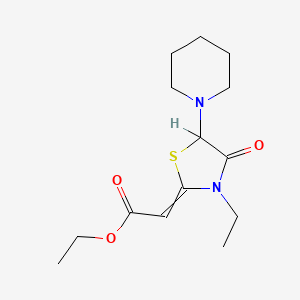
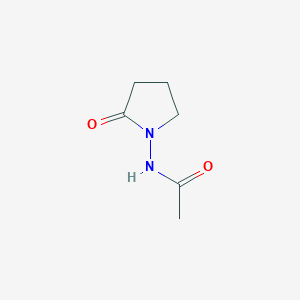
![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)
